molecular formula C27H29NO6 B1192534 CMLD013075

CMLD013075

カタログ番号: B1192534
分子量: 463.53
InChIキー: JHWNGXOWPODSRD-RWJFXJSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CMLD013075 is a structurally novel, fungal-selective inhibitor of Heat Shock Protein 90 (Hsp90), developed as a promising chemical probe for antifungal research . Hsp90 is a conserved molecular chaperone that facilitates the folding and function of hundreds of client proteins, many of which are core hubs of signal transduction networks critical for fungal pathogen survival, virulence, and drug resistance . By specifically targeting the nucleotide-binding domain of fungal Hsp90, CMLD013075 inhibits its chaperone function, thereby disrupting vital cellular processes in pathogenic fungi . A key advantage of CMLD013075 is its significant species-selectivity, demonstrating over 25-fold binding selectivity for fungal Hsp90 compared to its human homolog in biochemical assays . This selectivity is a crucial feature for a research tool, as it helps minimize potential off-target effects in experimental models and enhances its utility for studying fungal-specific Hsp90 biology. Its investigation supports the therapeutic strategy of targeting fungal Hsp90 to combat invasive fungal infections, particularly those involving drug-resistant strains . CMLD013075 is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

特性

分子式

C27H29NO6

分子量

463.53

IUPAC名

(1aR,2Z,4E,14R,15aR)-9,11-dihydroxy-6-((4-methoxyphenethyl)imino)-14-methyl-1a,6,7,14,15,15a-hexahydro-12H-benzo[c]oxireno[2,3-k][1]oxacyclotetradecin-12-one

InChI

InChI=1S/C27H29NO6/c1-17-13-25-24(34-25)6-4-3-5-20(28-12-11-18-7-9-22(32-2)10-8-18)14-19-15-21(29)16-23(30)26(19)27(31)33-17/h3-10,15-17,24-25,29-30H,11-14H2,1-2H3/b5-3+,6-4-,28-20+/t17-,24-,25-/m1/s1

InChIキー

JHWNGXOWPODSRD-RWJFXJSRSA-N

SMILES

O=C(O[C@H](C)C[C@@H](O1)[C@H]1/C=C\C=C\2)C3=C(O)C=C(O)C=C3CC2=N/CCC4=CC=C(OC)C=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CMLD013075;  CMLD-013075;  CMLD 013075; 

製品の起源

United States

The Fungal Heat Shock Protein 90 Hsp90 Chaperone Network As a Therapeutic Target

Fungal Hsp90 as a Central Regulator of Cellular Homeostasis and Stress Responses

Fungal Hsp90 plays a pivotal role in maintaining cellular homeostasis and enabling adaptive responses to various environmental stresses. As a molecular chaperone, Hsp90 assists in the proper folding, activation, and stabilization of a diverse array of client proteins, many of which are involved in critical cellular pathways wikipedia.org. This central regulatory function allows fungi to respond to diverse environmental cues and maintain cellular integrity under challenging conditions.

The inhibition of fungal Hsp90 by compounds like CMLD013075 disrupts this crucial regulatory network. CMLD013075 has been shown to block changes in the signaling network that are typically induced by stress responses in Candida albicans, thereby impacting the fungus's ability to adapt and survive under adverse conditions fishersci.caciteab.com. This interference with the Hsp90-mediated stress response mechanism is a key aspect of CMLD013075's antifungal action.

Multifaceted Roles of Hsp90 in Fungal Physiology and Virulence Attributes

Hsp90's influence extends across numerous aspects of fungal physiology and is a significant determinant of virulence in pathogenic fungi. Its multifaceted roles make it an attractive target for broad-spectrum antifungal intervention.

Hsp90 Regulation of Fungal Growth and Survival

Fungal Hsp90 is essential for the growth and survival of diverse fungal pathogens. Genetic depletion or pharmacological inhibition of Hsp90 has been shown to impair fungal proliferation wikipedia.orgwikipedia.org. CMLD013075, as an Hsp90 inhibitor, effectively limits fungal proliferation in whole-cell assays wikipedia.org. Research has demonstrated that CMLD013075 exhibits comparable single-agent growth inhibitory activity against both laboratory strains of C. albicans (e.g., SN95) and drug-resistant clinical isolates (e.g., CaCi-2) fishersci.ca. This indicates its direct impact on fungal viability.

Hsp90's Influence on Fungal Morphogenesis and Filamentation

Hsp90 is a critical mediator of morphogenesis in Candida albicans, a process vital for its ability to cause invasive infections wikipedia.org. Morphogenesis, particularly the transition between yeast and hyphal forms, is a key virulence attribute in many fungal pathogens. While general Hsp90 inhibition can impact fungal morphology, specific data on CMLD013075's direct effect on morphogenesis and filamentation are not explicitly detailed in the provided search results. However, given Hsp90's established role in these processes wikipedia.org, it is inferred that CMLD013075, by inhibiting Hsp90, would indirectly influence these aspects of fungal biology.

Hsp90's Role in Fungal Adaptation to Environmental Stresses

Beyond general stress responses, Hsp90 is crucial for fungal adaptation to specific environmental stresses encountered within the host, such as temperature fluctuations. For instance, Hsp90 is critically important for the thermotolerance of Cryptococcus neoformans wikipedia.org. By inhibiting Hsp90, CMLD013075 disrupts the fungal cell's capacity to adapt to these stresses, thereby compromising its survival and growth in challenging environments, including the host's physiological conditions fishersci.caciteab.com.

Hsp90 as a Determinant of Fungal Pathogenicity

Hsp90 serves as a critical regulator of virulence in various fungal pathogens, including C. albicans wikipedia.orgwikipedia.org. Genetic depletion of HSP90 in C. albicans has been shown to attenuate virulence in mouse models of invasive candidiasis wikipedia.org. Given this integral role, targeting Hsp90 presents a promising strategy to combat invasive mycoses wikipedia.org. CMLD013075, by targeting fungal Hsp90, possesses remarkable antifungal efficacy, underscoring its potential as an agent to reduce fungal pathogenicity frontiersin.orgmims.com.

Interplay between Fungal Hsp90 and Antifungal Drug Resistance Mechanisms

The emergence of antifungal drug resistance is a significant clinical challenge. Fungal Hsp90 is a key mediator of both intrinsic and acquired antifungal drug resistance across diverse fungal pathogens wikipedia.orgwikipedia.org. It supports the survival of fungal cells under drug-induced stress and facilitates the evolution of resistance wikipedia.orgprobes-drugs.org.

CMLD013075 demonstrates significant potential in overcoming antifungal drug resistance. It exhibits equal growth inhibitory potency against both drug-resistant and wild-type fungal strains fishersci.canih.gov. Crucially, CMLD013075 shows synergistic effects when combined with conventional azole antifungals like fluconazole (B54011) frontiersin.orgfishersci.caprobes-drugs.orgnih.govharvard.edu. This synergistic action enhances the efficacy of existing antifungals against resistant clinical isolates of C. albicans frontiersin.org. The mechanism involves the ability of CMLD013075 to block the signaling networks that contribute to drug resistance, thereby preventing its evolution and even abrogating resistance once it has developed fishersci.caciteab.com. This capability positions CMLD013075 as a valuable candidate for combination therapy to restore the effectiveness of current antifungal drugs and combat the growing threat of drug-resistant fungal infections.

Data Tables

The following table summarizes key characteristics and activities of CMLD013075:

Characteristic / ActivityValue / ObservationSource
Binding Selectivity (C. albicans Hsp90 NBD vs. Human Hsp90)>25-fold selective wikipedia.orgwikipedia.orgfishersci.cafrontiersin.org
Effect on Fungal ProliferationLimits proliferation in whole-cell assays wikipedia.org
Antifungal Activity (Single Agent)Comparable against laboratory (C. albicans SN95) and drug-resistant (C. albicans CaCi-2) strains fishersci.ca
Synergistic EffectEnhances efficacy of azoles (e.g., fluconazole) against resistant C. albicans isolates frontiersin.orgfishersci.caprobes-drugs.orgnih.govharvard.edu
Impact on Drug ResistanceBlocks signaling networks to prevent/abrogate resistance fishersci.caciteab.com
Cytotoxicity to Human Cells (HEPG2)>10-fold less toxic than radicicol (B1680498); >50-fold less toxic than ganetespib (B611964) fishersci.ca

The table below compares the cytotoxicity of CMLD013075 against human HEPG2 liver cancer cells relative to other Hsp90 inhibitors:

CompoundRelative Toxicity to Human HEPG2 CellsSource
CMLD013075Low (Baseline for comparison) fishersci.ca
Radicicol>10-fold more toxic than CMLD013075 fishersci.ca
Ganetespib>50-fold more toxic than CMLD013075 fishersci.ca

Hsp90-Mediated Resistance to Azole Antifungals

Hsp90 plays a pivotal role in mediating resistance to azole antifungals in various Candida species, including Candida albicans and Candida auris frontiersin.orgfrontiersin.orgplos.orgnih.gov. This molecular chaperone modulates azole resistance through its influence on critical signaling networks, such as the calcineurin and Mkc1 kinase pathways in C. albicans frontiersin.orgnih.gov. Furthermore, Hsp90 contributes to azole resistance within biofilms by regulating matrix glucan levels frontiersin.org. The widespread use of azoles has led to the emergence of resistant clinical and environmental isolates, posing a significant threat to public health frontiersin.orgplos.org.

CMLD013075 has demonstrated a notable capacity to address Hsp90-mediated azole resistance. When utilized against resistant clinical isolates of C. albicans, CMLD013075 was observed to reduce the development of C. albicans and enhance the antifungal effects of azole antifungals frontiersin.orgfrontiersin.org. Specifically, CMLD013075 synergized with fluconazole, a commonly used azole, rendering it cidal plos.orgnih.govresearchgate.net. This synergistic action is crucial, as pharmacological compromise of Hsp90 using fungal-selective inhibitors like CMLD013075 can block the signaling networks that contribute to the evolution of azole resistance, thereby preventing its development and abrogating existing resistance nih.gov.

Hsp90's Contribution to Echinocandin Tolerance

Beyond azoles, Hsp90 also governs cellular circuitry essential for tolerance and resistance to echinocandins, a class of antifungals that inhibit the biosynthesis of a critical component of the fungal cell wall plos.org. In Candida albicans, Hsp90 regulates crucial cellular responses to the cell wall stress induced by echinocandins plos.org. Pharmacological or genetic impairment of Hsp90 function has been shown to reduce the tolerance of laboratory strains and the resistance of clinical isolates to echinocandins, resulting in a fungicidal combination plos.org.

While the direct, detailed research findings specifically on CMLD013075's numerical impact on echinocandin tolerance are less extensively documented in the provided snippets compared to its effects on azoles, it is noted that CMLD013075 has been associated with improving the antifungal effects of echinocandins against echinocandin-resistant Candida species frontiersin.org. As a highly selective fungal Hsp90 inhibitor, CMLD013075's role in broadly inhibiting Hsp90 function suggests its potential relevance in overcoming Hsp90-mediated echinocandin tolerance, consistent with the broader understanding of Hsp90's role in this resistance mechanism plos.org.

Cmld013075: a Fungal Selective Hsp90 Inhibitor

Discovery and Rational Design of CMLD013075

The development of CMLD013075 emerged from a strategic approach combining structural insights with synthetic modifications to achieve fungal selectivity.

Structural Derivation from the Resorcyclic Acid Lactone Scaffold

CMLD013075 is a semi-synthetic oxime analog, structurally derived from the resorcyclic acid lactone (RAL) scaffold nih.govwikipedia.orgciteab.com. This scaffold, exemplified by natural products like radicicol (B1680498) and monocillin I, has long been recognized as a privileged starting point for Hsp90 inhibitors nih.govwikipedia.orgciteab.commycocentral.eu. The design efforts for CMLD013075 were initially inspired by the structural and biological characteristics of radicicol wikipedia.org.

Synthetic Modification and Optimization for Fungal Selectivity

While radicicol itself is a potent Hsp90 inhibitor, it lacks sufficient fungal selectivity over human Hsp90, leading to host toxicities nih.govwikipedia.org. CMLD013075 was serendipitously identified as the most selective inhibitor among a series of oxime analogs, specifically derived from monocillin I wikipedia.org. This compound demonstrated remarkable selectivity, exhibiting over 25-fold greater binding affinity for Candida albicans Hsp90 compared to its human ortholog nih.govciteab.comnih.govwikipedia.org. Furthermore, CMLD013075 showed significantly lower toxicity to mammalian cells, such as human HEPG2 liver cancer cells, when compared to less selective Hsp90 inhibitors like radicicol and ganetespib (B611964) wikipedia.orgwikipedia.org. The incorporation of a bulkier p-methoxybenzyl moiety into the CMLD013075 structure was crucial for its accommodation within the remodeled ATP-binding site of fungal Hsp90, contributing to its enhanced selectivity wikipedia.org.

Development within the Resorcylate Aminopyrazole (RAP) Chemical Class

CMLD013075 is recognized as a key compound within the broader class of resorcylate aminopyrazoles (RAPs) wikipedia.orgplos.orgnih.govakrivisbio.com. RAPs represent the first class of Hsp90 inhibitors specifically designed to discriminate between fungal isoforms (e.g., C. neoformans, C. albicans) and human orthologs (Hsp90α/β, TRAP1, and Grp94) in biochemical assays plos.orgnih.govakrivisbio.com. The design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors, including CMLD013075, have been documented as a significant advancement in antifungal drug discovery wikipedia.org.

Molecular Basis of Fungal Hsp90 Inhibition by CMLD013075

The selective activity of CMLD013075 is rooted in its unique molecular interactions and the distinct conformational dynamics it induces within the fungal Hsp90 nucleotide-binding domain.

Binding Interactions within the Nucleotide-Binding Domain (NBD) of Fungal Hsp90

CMLD013075 exerts its inhibitory effect by binding to the N-terminal nucleotide-binding domain (NBD) of fungal Hsp90, specifically demonstrated in C. albicans Hsp90 nih.govwikipedia.orgciteab.com. Co-crystal structural analyses have revealed that CMLD013075 binding induces substantial backbone rearrangements within the C. albicans Hsp90 NBD. This includes a Cα root mean square deviation (RMSD) of 1.9 Å when compared to the radicicol-bound complex, or 1.86 Å upon comparison to a radicicol co-crystal structure nih.govwikipedia.orgciteab.com. These significant structural changes involve a remodeling of the ATP-binding site, the N-terminus, and the lid region of the fungal chaperone nih.govciteab.com. The macrocyclic portion of CMLD013075 occupies a position similar to that observed for radicicol, while its oxime-linked p-methoxybenzyl group forms hydrophobic interactions and an apparent N-H⋯π bond with Asn40 within the binding pocket wikipedia.orgciteab.com.

The binding affinity of CMLD013075 to the fungal NBD is characterized by an inhibitory constant (Ki) of 7.7 nM wikipedia.orgfishersci.ca. This potent binding translates into significant selectivity over human Hsp90 and Grp94, with approximately 28-fold and 5-fold selectivity, respectively wikipedia.orgfishersci.ca.

Table 1: Binding Affinity (Ki) of CMLD013075 to Hsp90 Isoforms wikipedia.orgfishersci.ca

Hsp90 IsoformKi (nM)
C. albicans Hsp907.7 ± 0.63
Human Hsp90217.9 ± 10.80
Human Grp9439.0 ± 3.92

Elucidation of Species-Selective Engagement and Conformational Dynamics

The species-selective engagement of CMLD013075 is attributed to key amino acid differences within the nucleotide-binding pockets of fungal and human Hsp90. Notably, C. albicans Hsp90 possesses Leu-130 and Phe-131 at positions where human Hsp90 has alanine (B10760859) and tyrosine, respectively nih.govciteab.com. These specific residues are critical in conferring fungal selectivity to CMLD013075 nih.govfishersci.ca.

The conformational flexibility inherent to the C. albicans Hsp90 NBD, which is greater than that of human Hsp90, has been strategically leveraged in the design of CMLD013075 nih.govwikipedia.orgfishersci.cafishersci.ca. The compound-induced conformation involves major movements, including the N-terminal β-strand and the repositioning of the lid subdomain, which comprises α-helices 1, 5–7, and their connecting loops wikipedia.orgacs.org. While CMLD013075 exhibits strong selectivity for C. albicans, the conservation of these key residues varies across other fungal pathogens, suggesting that its selectivity may not extend universally to species like Aspergillus fumigatus and Cryptococcus neoformans nih.gov. However, broader efforts within the resorcylate aminopyrazole class have yielded compounds with selectivity for C. neoformans Hsp90, reaffirming the principle that intrinsic differences in protein flexibility can enable selective inhibition of fungal chaperones wikipedia.orgplos.orgnih.gov. The significant structural rearrangements observed upon CMLD013075 binding to C. albicans Hsp90 highlight a unique ligand-induced conformational dynamic that distinguishes it from other Hsp90 inhibitors acs.org.

Preclinical Efficacy and Mechanistic Biological Impact of Cmld013075

In Vitro Antifungal Activity of CMLD013075

CMLD013075 demonstrates significant in vitro antifungal activity, particularly against Candida albicans, a leading human fungal pathogen. Its mechanism of action involves a unique interaction with the fungal Hsp90, leading to a substantial conformational rearrangement of the protein's N-terminal domain wikipedia.org. This interaction confers species-selectivity, exploiting structural flexibility in the C. albicans Hsp90 not observed in human homologs wikipedia.org.

Direct Growth Inhibition of Candida albicans Isolates

Studies have shown that CMLD013075 exhibits potent single-agent activity against Candida albicans. It demonstrates comparable efficacy in limiting fungal proliferation to other known Hsp90 inhibitors like radicicol (B1680498) and geldanamycin (B1684428) wikipedia.org. Specifically, CMLD013075 showed similar single-agent activity against both a laboratory reference strain of C. albicans (SN95) and a fluconazole-resistant clinical isolate (CaCi-2) wikipedia.orgwikipedia.org.

The inhibitory constant (Ki) for CMLD013075 binding to the fungal Hsp90 N-terminal domain was determined to be 7.7 nM, demonstrating its high affinity for the fungal target. This binding also exhibited selectivity over human Hsp90 and Grp94, with approximately 28-fold and 5-fold selectivity, respectively wikipedia.org.

Table 1: Inhibitory Constant (Ki) of CMLD013075 for Hsp90 Binding

Target ProteinKi (nM)Selectivity (Fold)
C. albicans Hsp90 NBD7.7-
Human Hsp90 NBD~215.6~28-fold
Human Grp94 NBD~38.5~5-fold
Note: Values for human Hsp90 and Grp94 are approximate, derived from the reported fold-selectivity wikipedia.org.

Efficacy Against Other Pathogenic Fungi

While CMLD013075 exhibits species-selective activity primarily for C. albicans Hsp90 due to specific amino acid differences in the nucleotide-binding pockets (e.g., Leu-130 and Phe-131 in C. albicans vs. human residues alanine (B10760859) and tyrosine at equivalent positions), its selectivity may not extend to all other prominent fungal pathogens such as Aspergillus fumigatus and Cryptococcus neoformans wikipedia.orgfishersci.ca. However, Hsp90 inhibition generally supports survival, virulence, and drug resistance across diverse pathogens wikipedia.orgnih.gov, and CMLD013075 is broadly recognized as targeting fungal Hsp90 with remarkable antifungal efficacy acs.orgakrivisbio.com. The synergistic effects of Hsp90 inhibitors, including CMLD013075, with azole or echinocandin antifungals have been documented in invertebrate models of invasive infection with C. albicans, A. fumigatus, and C. neoformans fishersci.ca.

CMLD013075 as a Modulator of Antifungal Drug Susceptibility

A key aspect of CMLD013075's therapeutic potential lies in its ability to modulate antifungal drug susceptibility, particularly by interfering with Hsp90-mediated stress responses that contribute to drug tolerance and resistance wikipedia.orgwikipedia.org.

Synergistic Potentiation of Azole Antifungal Activity

CMLD013075 demonstrates strong synergistic potentiation of azole antifungal activity. In checkerboard assays, CMLD013075, in combination with fluconazole (B54011) (FL), showed significant synergy against the C. albicans clinical isolate CaCi-2, which is resistant to FL wikipedia.orgnih.govwikipedia.org. This synergy was quantified by Bliss independence modeling analysis, with a δ value of 13.0 for CMLD013075, comparable to radicicol (δ = 22.6) wikipedia.orgnih.gov. Crucially, this combination transformed the fungistatic action of fluconazole alone into a fungicidal effect against C. albicans wikipedia.orgnih.gov.

Table 2: Synergistic Potentiation of Fluconazole (FL) by Hsp90 Inhibitors Against C. albicans Clinical Isolate CaCi-2

Hsp90 InhibitorBliss Independence Modeling (δ value)Effect on FL Activity
CMLD01307513.0Transforms fungistatic FL to fungicidal
Radicicol22.6Transforms fungistatic FL to fungicidal
Note: Data derived from checkerboard analysis and clonogenic survival assays wikipedia.orgnih.gov.

Reversal of Acquired Antifungal Resistance Phenotypes

CMLD013075 effectively reverses acquired antifungal resistance phenotypes. It exhibits equal growth inhibitory potency against both drug-resistant and wild-type C. albicans strains wikipedia.orgciteab.comcenmed.com. In co-culture models involving fluconazole-resistant C. albicans (GFP-expressing CaCi-2 strain) and human cells, CMLD013075 significantly limited fungal overgrowth, demonstrating its capacity to reverse resistance in a complex environment wikipedia.orgwikipedia.orgmims.com. This reversal is attributed to its ability to block stress-response signaling networks supported by Hsp90, which are often exploited by fungi to acquire and maintain resistance wikipedia.orgwikipedia.org.

Inhibition of De Novo Development of Drug Resistance

Beyond reversing existing resistance, CMLD013075, by inhibiting Hsp90, impedes the de novo evolution of drug resistance in fungal pathogens wikipedia.orgwikipedia.orgwikipedia.orgmims.com. Hsp90 plays a critical role in stabilizing components of fungal stress responses, such as the protein phosphatase calcineurin and elements of the Pkc1 mitogen-activated protein kinase (MAPK) cell wall integrity pathway, which are essential for drug tolerance and resistance development wikipedia.orgfishersci.ca. By compromising Hsp90 function, CMLD013075 effectively undermines these adaptive mechanisms, thereby preventing fungi from developing new resistance mechanisms upon drug exposure wikipedia.org.

Q & A

Q. What experimental frameworks are recommended to evaluate CMLD013075's species-selective inhibition of fungal Hsp90?

  • Methodology : Begin with in vitro binding assays using purified Hsp90 from C. albicans and mammalian homologs (e.g., human Hsp90α). Compare inhibition constants (IC₅₀) via fluorescence polarization or thermal shift assays. Validate selectivity using growth inhibition assays in fungal vs. mammalian cell lines (e.g., HEK293) .
  • Data Interpretation : Use dose-response curves to quantify potency differences. Cross-reference structural data (e.g., X-ray crystallography of CMLD013075 bound to C. albicans Hsp90) to identify binding site variations contributing to selectivity .

Q. How should researchers design pharmacokinetic (PK) studies for CMLD013075 in murine models?

  • Protocol Design : Administer single-dose CMLD013075 intravenously/orally to mice, with serial blood sampling over 24–48 hours. Quantify plasma concentrations via LC-MS/MS. Include radicicol as a comparator to assess metabolic stability .
  • Key Parameters : Calculate clearance rates, half-life (t₁/₂), and bioavailability. Note that CMLD013075’s 4-methoxyphenyl group increases susceptibility to P450 metabolism, necessitating hepatic microsome stability assays .

Q. What in vitro models best assess CMLD013075’s synergism with azoles against drug-resistant fungi?

  • Approach : Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs) for CMLD013075 paired with fluconazole or voriconazole against clinical isolates. Include time-kill curves to evaluate dynamic interactions .
  • Controls : Include mammalian cell cytotoxicity assays (e.g., HepG2) to confirm therapeutic windows. Reference established protocols for antifungal synergy studies .

Advanced Research Questions

Q. How can structural flexibility in Hsp90’s nucleotide-binding domain (NBD) influence CMLD013075’s binding efficacy?

  • Analysis : Perform molecular dynamics simulations to compare CMLD013075-bound vs. apo Hsp90 structures. Focus on conformational changes in the NBD "lid" region and β-sheet rearrangements observed in crystallography .
  • Validation : Mutagenesis studies (e.g., alanine scanning of key binding residues) can isolate critical interactions. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies resolve contradictions in CMLD013075’s cytotoxicity profiles across cell lines?

  • Troubleshooting : Replicate assays in standardized media conditions (e.g., pH, serum concentration) to control for microenvironmental variables. Use transcriptomics to identify off-target pathways in sensitive cell types .
  • Data Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability. Ensure adherence to cell-line authentication and mycoplasma testing protocols .

Q. How to optimize CMLD013075’s plasma stability for improved in vivo efficacy?

  • Synthetic Modifications : Replace the 4-methoxyphenyl group with metabolically resistant moieties (e.g., trifluoromethyl). Test analogues in liver microsome assays and murine PK studies .
  • Formulation Strategies : Encapsulate CMLD013075 in liposomes or PEGylated nanoparticles to prolong circulation. Monitor release kinetics using dialysis-based models .

Methodological Best Practices

  • Data Reproducibility : Document experimental parameters (e.g., solvent lot numbers, incubation times) in supplemental materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : For studies involving human-derived fungal isolates, obtain institutional review board (IRB) approval and disclose sourcing in the "Participant Selection" section .
  • Manuscript Preparation : Structure papers per the Beilstein Journal of Organic Chemistry guidelines: limit main-text compound data to 5 entries, with extended characterization in supplements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CMLD013075
Reactant of Route 2
CMLD013075

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。